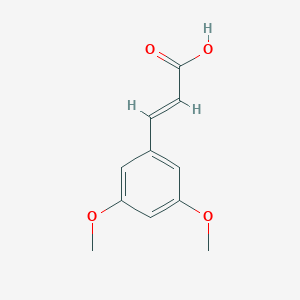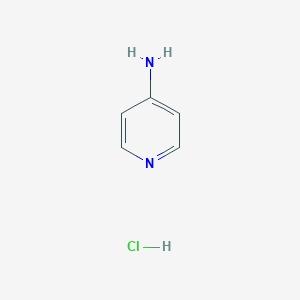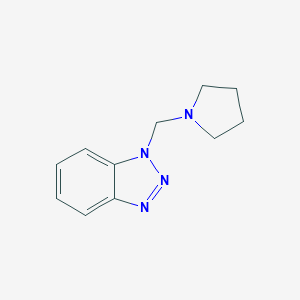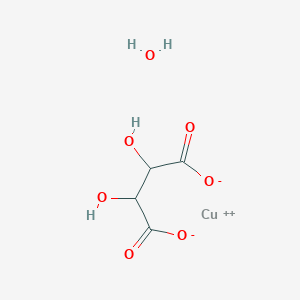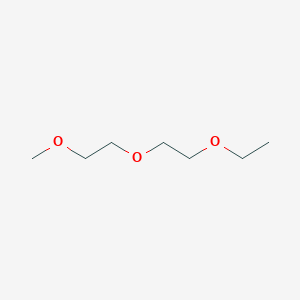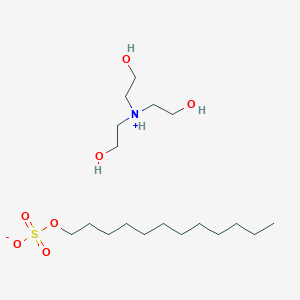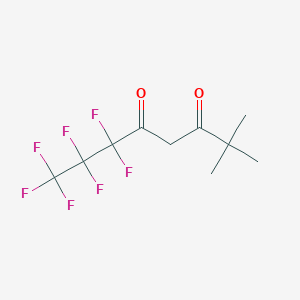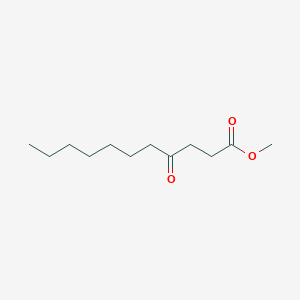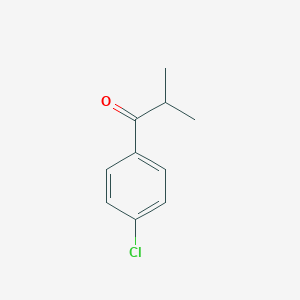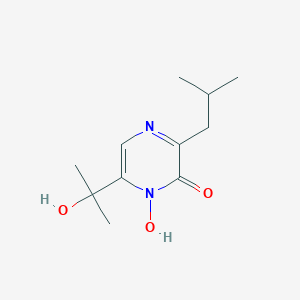
Mutaaspergillic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mutaaspergillic acid is a secondary metabolite produced by the fungus Aspergillus mutabilis. It belongs to the class of polyketides and is structurally similar to the well-known mycotoxin, aflatoxin. Mutaaspergillic acid has been found to have various biological activities, including anticancer, antifungal, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of mutaaspergillic acid is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the activation of tumor suppressor genes and the suppression of oncogenes, resulting in the inhibition of cancer cell growth. Mutaaspergillic acid also induces reactive oxygen species (ROS) production, which leads to oxidative stress and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Mutaaspergillic acid has been found to have various biochemical and physiological effects. It inhibits the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways. It also induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. Mutaaspergillic acid has been reported to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mutaaspergillic acid has several advantages for lab experiments. It is readily available through fermentation, and its structure is well-characterized. It has potent biological activities, making it a useful tool for studying various biological processes. However, mutaaspergillic acid has some limitations. It is unstable and prone to degradation, making it difficult to handle and store. It also has low solubility in water, which can limit its use in some assays.
Direcciones Futuras
For mutaaspergillic acid research include the development of mutaaspergillic acid derivatives, identification of molecular targets, and the potential use of mutaaspergillic acid in combination with other drugs.
Métodos De Síntesis
Mutaaspergillic acid can be synthesized through the fermentation of Aspergillus mutabilis. The fungus is grown in a suitable medium for a specific period, and then the metabolites are extracted and purified. The yield of mutaaspergillic acid can be improved by optimizing the fermentation conditions, such as temperature, pH, and nutrient availability.
Aplicaciones Científicas De Investigación
Mutaaspergillic acid has been extensively studied for its biological activities. It has been found to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Mutaaspergillic acid induces apoptosis, inhibits cell proliferation, and suppresses tumor growth in vivo. It also has antifungal and antibacterial properties, making it a potential candidate for the development of new drugs.
Propiedades
Número CAS |
15272-17-0 |
|---|---|
Nombre del producto |
Mutaaspergillic acid |
Fórmula molecular |
C11H18N2O3 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1-hydroxy-6-(2-hydroxypropan-2-yl)-3-(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C11H18N2O3/c1-7(2)5-8-10(14)13(16)9(6-12-8)11(3,4)15/h6-7,15-16H,5H2,1-4H3 |
Clave InChI |
LLLBVGMYOBFXHJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC=C(N(C1=O)O)C(C)(C)O |
SMILES canónico |
CC(C)CC1=NC=C(N(C1=O)O)C(C)(C)O |
Otros números CAS |
15272-17-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



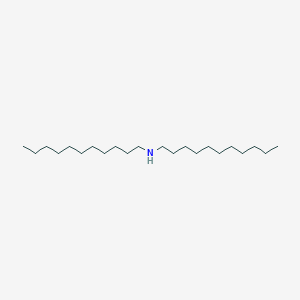
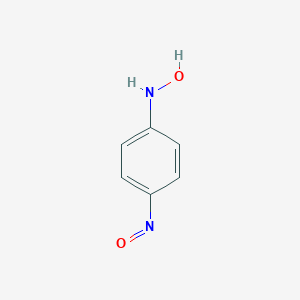
![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)
